molecular formula C16H8N2O4 B8142977 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one

9-Nitro-6h-chromeno[4,3-b]quinolin-6-one

Cat. No.: B8142977
M. Wt: 292.24 g/mol
InChI Key: WOALCPZRGWBBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Nitro-6h-chromeno[4,3-b]quinolin-6-one is a heterocyclic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused chromene and quinoline ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its transition-metal-free and aerobic conditions, which make it environmentally friendly.

Another method involves the use of molecular iodine as a catalyst in a one-pot synthesis under microwave irradiation. This approach allows for the regioselective synthesis of chromenoquinolinone derivatives in excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the yield and selectivity of the desired product . These methods are designed to minimize the use of toxic reagents and by-products, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-chromenoquinolines.

    Substitution: Electrophilic substitution reactions can occur at the nitro group or other positions on the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenoquinolines, which can have different functional groups such as amino, halogen, or alkyl groups.

Scientific Research Applications

9-Nitro-6h-chromeno[4,3-b]quinolin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand for specific receptors, such as estrogen receptors, and modulate their activity . Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and other cellular processes.

Comparison with Similar Compounds

Uniqueness: 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and bioactive molecules.

Properties

IUPAC Name

9-nitrochromeno[4,3-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-16-12-8-9-7-10(18(20)21)5-6-13(9)17-15(12)11-3-1-2-4-14(11)22-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALCPZRGWBBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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